2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
Description
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-7-12-23-22(14-18)26(31)24(34(32,33)21-10-8-19(27)9-11-21)15-29(23)16-25(30)28-20-6-4-5-17(2)13-20/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHFBAZVFUHXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Condensation
This reaction involves the acid- or base-catalyzed cyclocondensation of aniline derivatives with β-keto esters or ketones. For the 6-ethyl-4-oxo-1,4-dihydroquinoline intermediate, ethyl acetoacetate and 3-ethylaniline are condensed in the presence of sulfuric acid as a catalyst. The reaction proceeds via enamine formation followed by cyclization (Figure 1).
Table 1: Optimized Conditions for Friedländer Quinoline Synthesis
| Parameter | Value/Description | Source Citation |
|---|---|---|
| Aniline derivative | 3-Ethylaniline | |
| Ketone component | Ethyl acetoacetate | |
| Catalyst | H2SO4 (conc.) | |
| Temperature | 120–130°C | |
| Reaction time | 6–8 hours | |
| Yield | 68–72% |
Alternative Quinoline Formation Strategies
While the Friedländer method predominates, Skraup and Doebner-von Miller reactions have been explored for electron-deficient anilines. However, these methods often result in lower yields (45–55%) for ethyl-substituted quinolines due to steric hindrance.
Introduction of the 4-Chlorobenzenesulfonyl Group
Sulfonation at the quinoline C-3 position is achieved through electrophilic aromatic substitution (EAS) using 4-chlorobenzenesulfonyl chloride. The reaction requires careful control of electronic effects to ensure regioselectivity.
Sulfonation Reaction Mechanism
The electron-rich quinoline ring undergoes EAS at the C-3 position, which is activated by the adjacent carbonyl group. Pyridine or dimethylaminopyridine (DMAP) is typically employed to scavenge HCl generated during the reaction.
Table 2: Sulfonation Conditions and Outcomes
Purification Challenges
The sulfonated intermediate often co-crystallizes with unreacted starting materials. Recrystallization from ethanol/water (3:1) mixtures improves purity to >98%.
N-Acylation with 3-Methylphenylacetamide
The final step involves coupling the sulfonated quinoline with N-(3-methylphenyl)acetamide via nucleophilic acyl substitution.
Acetyl Chloride Activation
Activation of the quinoline nitrogen is achieved using acetic anhydride or acetyl chloride. A two-phase solvent system (toluene/water) minimizes hydrolysis of the acylating agent.
Table 3: Acylation Reaction Parameters
| Parameter | Value/Description | Source Citation |
|---|---|---|
| Acylating agent | Acetyl chloride | |
| Base | Triethylamine | |
| Solvent | Toluene | |
| Temperature | 60–65°C | |
| Reaction time | 4–5 hours | |
| Yield | 74–78% |
Side Reactions and Mitigation
Competitive O-acylation is suppressed by maintaining anhydrous conditions and using sterically hindered bases like 2,6-lutidine.
Integrated Synthetic Pathway
The complete synthesis merges these three stages with intermediate purification steps:
Figure 1: Synthetic Route
- Quinoline core formation : Friedländer condensation → 68–72% yield
- C-3 sulfonation : EAS with 4-chlorobenzenesulfonyl chloride → 81–85% yield
- N-Acylation : Acetyl chloride coupling → 74–78% yield
Overall yield : 41–47%
Analytical Characterization
Critical spectroscopic data confirm successful synthesis:
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted sulfonyl or acetamide derivatives.
Scientific Research Applications
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using in vitro and in vivo models.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, known for their antimalarial properties.
Sulfonyl Derivatives: Compounds like sulfonamides, which are widely used as antibiotics.
Acetamide Derivatives: Compounds such as paracetamol, known for its analgesic and antipyretic properties.
Uniqueness
2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is unique due to its combination of a quinoline core with sulfonyl and acetamide groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide (CAS Number: 866590-92-3) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes a quinoline core substituted with a chlorobenzenesulfonyl group and an acetamide moiety. The presence of these functional groups is significant as they can influence the compound's interaction with biological targets.
Structural Formula
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against various bacterial strains. The chlorobenzenesulfonyl group is known to enhance antibacterial activity by interfering with bacterial folic acid synthesis pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| 2-[3-(4-chlorobenzenesulfonyl)-6-ethylquinoline] | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of similar quinoline derivatives has been documented in various studies. For example, compounds featuring the quinoline scaffold have been tested against several cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas.
Case Study:
In one study, derivatives of quinoline were synthesized and evaluated for their cytotoxic effects on MCF-7 cells. The results indicated that the presence of electron-withdrawing groups like chlorobenzenesulfonyl significantly enhanced the antiproliferative activity.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | SW480 | 10.0 |
| Compound C | A549 | 7.5 |
The proposed mechanism of action for this compound involves the inhibition of specific enzymes associated with cancer cell proliferation and survival. Notably, the quinoline nucleus is known to interact with DNA and induce apoptosis in malignant cells by disrupting cell cycle progression.
Apoptosis Induction
Flow cytometry analysis demonstrated that treatment with related quinoline compounds resulted in G2/M phase cell cycle arrest and increased apoptosis rates in cancer cell lines.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Construct the quinoline core using Friedländer condensation (aniline derivatives + ketones under acidic/basic catalysts) .
- Step 2 : Introduce the 4-chlorobenzenesulfonyl group via nucleophilic substitution or sulfonation .
- Step 3 : Attach the N-(3-methylphenyl)acetamide moiety through amidation or coupling reactions .
- Key Variables : Temperature (60–120°C), solvent polarity (e.g., DMF for sulfonation), and catalyst choice (e.g., NaHCO₃ for substitution) critically affect yields. Purification often requires column chromatography .
Q. How is the compound structurally characterized, and what analytical methods are essential?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl at C6, sulfonyl at C3) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = ~541 Da) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl group orientation .
- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can reaction pathways be optimized using Design of Experiments (DOE) methodologies?
DOE minimizes trial-and-error by systematically varying parameters:
- Factors : Temperature, solvent ratio, catalyst loading.
- Response Surface Modeling : Predicts optimal conditions (e.g., 80°C, 1:3 substrate:catalyst ratio) for sulfonation (85% yield) .
- Example Table :
| Parameter | Range Tested | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +22% |
| Solvent (DMF:H₂O) | 3:1–1:3 | 2:1 | +15% |
Q. What computational strategies predict biological targets and binding modes?
- Molecular Docking : Screens against kinase or GPCR targets (e.g., EGFR, COX-2) using AutoDock Vina .
- Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., sulfonyl group forms H-bonds with catalytic lysine) .
- QSAR Models : Correlates substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values .
Q. How can contradictory bioactivity data across assays be resolved?
Contradictions may arise from:
- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) alters sulfonyl group ionization and cell permeability .
- Cell Line Variability : Selectivity in cancer lines (e.g., MDA-MB-231 vs. MCF-7) due to receptor expression differences .
- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and exclude outliers via Grubbs’ test .
Q. What strategies improve solubility and formulation for in vivo studies?
- Salt Formation : Hydrochloride salts enhance aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL free base) .
- Co-solvents : PEG-400/ethanol mixtures (70:30) achieve >90% dissolution .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) NPs improve bioavailability (AUC increased 3-fold in rats) .
Q. How do structure-activity relationship (SAR) studies guide substituent modifications?
- Quinoline Core : 4-Oxo group is critical for H-bond donor activity (removal reduces potency by >90%) .
- Sulfonyl Group : 4-Chloro enhances selectivity over 4-methyl (IC₅₀ = 0.8 µM vs. 2.3 µM for COX-2) .
- Acetamide Moiety : 3-Methylphenyl improves logP (2.8 vs. 2.1 for 4-methyl) and membrane permeability .
Q. What explains discrepancies between in vitro and in vivo efficacy?
- Metabolism : Cytochrome P450-mediated oxidation of the ethyl group reduces plasma exposure (t₁/₂ = 2 hr in mice) .
- Protein Binding : >95% plasma protein binding limits free fraction availability .
- Tissue Distribution : High accumulation in liver (>50% dose) vs. tumor (<5%) .
Q. Can heterogeneous catalysis improve synthesis sustainability?
- Palladium Catalysts : Pd/C (5 wt%) enables Suzuki coupling for aryl group introduction (TOF = 120 hr⁻¹) .
- Microwave Assistance : Reduces reaction time (8 hr → 30 min) and energy use .
- Solvent Recycling : DMF recovery via distillation lowers waste (E-factor reduced by 40%) .
Q. How are synergistic effects with other therapeutics evaluated?
- Isobologram Analysis : Determines additive/synergistic interactions (e.g., with doxorubicin at 1:2 molar ratio) .
- Combination Index (CI) : CI < 1 indicates synergy (e.g., CI = 0.6 for EGFR inhibitor co-treatment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
